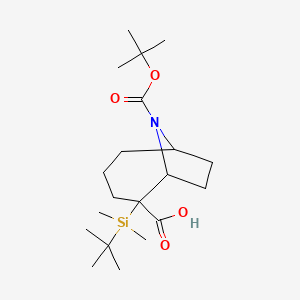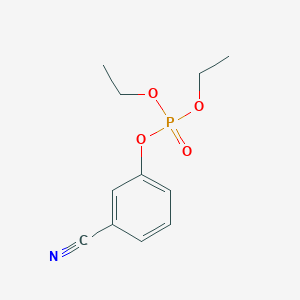
2-(4-Methylbenzene-1-sulfinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylbenzene-1-sulfinyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-methylbenzene-1-sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfinyl)pyridine typically involves the reaction of 4-methylbenzenesulfinyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzene-1-sulfinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(4-Methylbenzene-1-sulfonyl)pyridine.
Reduction: 2-(4-Methylbenzene-1-thio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylbenzene-1-sulfinyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzene-1-sulfinyl)pyridine involves its interaction with specific molecular targets and pathways The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles Additionally, the pyridine ring can participate in coordination chemistry, forming complexes with metal ions
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylbenzene-1-sulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(4-Methylbenzene-1-thio)pyridine: Similar structure but with a thio group instead of a sulfinyl group.
2-(4-Methylbenzene-1-sulfinyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(4-Methylbenzene-1-sulfinyl)pyridine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyridine ring and the sulfinyl group makes this compound a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Properties
CAS No. |
116248-64-7 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-10-5-7-11(8-6-10)15(14)12-4-2-3-9-13-12/h2-9H,1H3 |
InChI Key |
UTCOCCILAXKQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


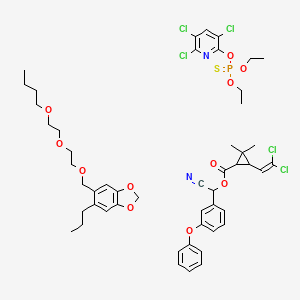

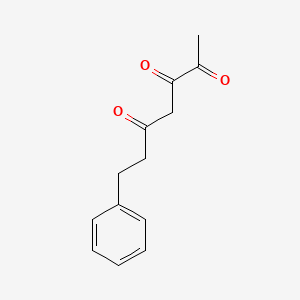



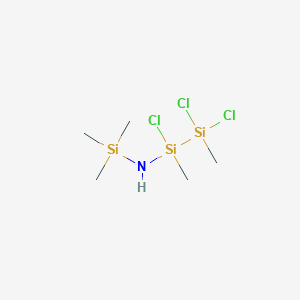
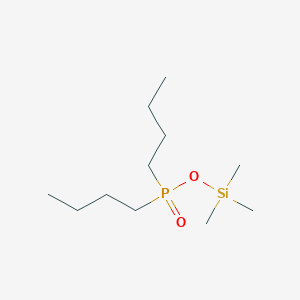

![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
